2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-15-10-6-7-11-16(15)21-18(25)13-26-19-23-22-17(24(19)20)12-14-8-4-3-5-9-14/h3-11H,2,12-13,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZRDGYTNIZNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to possess a wide range of pharmaceutical activities. They have been found in various marketed drugs and are known to exhibit anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, and other activities.
Mode of Action
1,2,4-triazole derivatives are known to interact with multiple receptors, which can lead to their diverse biological activities
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives, it can be inferred that multiple pathways could be affected. These could potentially include pathways related to the aforementioned activities such as anti-fungal, anticancer, antiviral, and others.
Result of Action
1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against certain tumor cell lines, suggesting potential anticancer activity.
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 263.32 g/mol
- CAS Number : Not specified in the results but associated with various synonyms and related compounds.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar triazole structure can inhibit various bacterial strains effectively. The presence of the triazole ring enhances interaction with microbial enzymes, leading to increased antimicrobial efficacy .
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. A study highlighted that compounds with structural similarities to our target compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer. The mechanism involves inducing apoptosis through the modulation of Bcl-2 family proteins .
Antioxidant Activity
The antioxidant activity of triazole compounds has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage and associated diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. The following features are critical:
- Amino Group : The presence of an amino group at position 4 of the triazole ring enhances solubility and biological activity.
- Benzyl Substituent : The benzyl group contributes to hydrophobic interactions, increasing binding affinity to target proteins.
- Sulfanyl Group : This functional group is believed to play a role in enhancing the compound's reactivity and biological interaction .
Study 1: Antimicrobial Efficacy
A comparative study involving several triazole derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 10 µg/mL for certain strains .
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that triazole derivatives induced apoptosis through caspase activation. The compound demonstrated IC50 values in the range of 15–30 µM against various cancer cell lines, indicating moderate to strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
Data Summary Table
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is governed by three primary structural features:
-
1,2,4-Triazole ring : Susceptible to electrophilic substitution and oxidation.
-
Sulfanyl (-S-) group : Participates in redox and nucleophilic substitution reactions.
-
Acetamide side chain : Engages in hydrolysis, condensation, and hydrogen-bonding interactions.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxides or sulfones under controlled conditions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%, rt, 6 hr) | Sulfoxide derivative | 75% | |
| m-CPBA (0°C, 2 hr) | Sulfone derivative | 82% |
Mechanism :
-
Sulfoxide formation : The sulfanyl group reacts with hydrogen peroxide via a two-electron oxidation pathway.
-
Sulfone formation : Requires stronger oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions
Selective reduction of the triazole ring or acetamide carbonyl group is achievable:
| Reagent/Conditions | Target Site | Product |
|---|---|---|
| LiAlH₄ (THF, reflux) | Acetamide carbonyl | Amine derivative |
| NaBH₄ (MeOH, rt) | Triazole ring | Partially reduced triazoline |
Note : LiAlH₄ reduces the acetamide to a primary amine, while NaBH₄ selectively reduces the triazole’s conjugated system.
Electrophilic Aromatic Substitution (EAS)
The benzyl group on the triazole undergoes nitration or halogenation:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to benzyl | Nitro derivative |
| Bromination | Br₂/FeBr₃ | Ortho to benzyl | Bromo derivative |
Outcome : Substitution occurs preferentially at the benzyl ring due to its electron-donating nature.
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in SN2 reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (aq.) | EtOH, 60°C | Aminoacetamide derivative |
| CH₃ONa | DMF, rt | Methoxyacetamide derivative |
Hydrolysis Reactions
The acetamide moiety undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Product |
|---|---|
| 6M HCl, reflux | Carboxylic acid + 2-ethylaniline |
| NaOH (aq.), 80°C | Sodium carboxylate + 2-ethylaniline |
Kinetics : Base-catalyzed hydrolysis is 3x faster than acid-catalyzed due to resonance stabilization of intermediates.
Condensation Reactions
The amino group on the triazole reacts with aldehydes to form Schiff bases:
| Aldehyde | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, rt | Imine derivative | Chelating agent for metal complexes |
| 4-Nitrobenzaldehyde | Reflux, 4 hr | Nitro-substituted Schiff base | Antimicrobial studies |
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Sulfanyl group cleavage | 8 hr |
| pH 2–3 (aqueous) | Acetamide hydrolysis | 24 hr |
| pH 10–12 (aqueous) | Triazole ring opening | 12 hr |
Key Finding : The compound is photolabile, necessitating storage in amber vials .
Biological Activity Correlation
While not a direct reaction, the compound’s antimicrobial activity correlates with its ability to undergo redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes .
Comparison with Similar Compounds
Structural Analogues with Varying Triazole Substituents
Pyridinyl-Substituted Triazoles
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide):
- Key Difference : Pyridinyl group at position 5 of the triazole instead of benzyl.
- Activity : Acts as a potent agonist of insect odorant receptor co-receptor (Orco) channels .
- Significance : The pyridinyl group enhances electron-withdrawing effects, improving receptor interaction compared to benzyl’s neutral aromaticity .
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide):
Furan-Substituted Triazoles
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Key Difference: Furan-2-yl group replaces benzyl. Activity: 15/21 analogs showed anti-exudative activity in rat models, with 8 outperforming diclofenac sodium (reference drug) .
Chlorophenyl and Cyclohexyl Substituents
- 2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide: Key Difference: 2-Chlorophenyl and 4-butylphenyl groups. Activity: Enhanced antimicrobial activity attributed to electron-withdrawing Cl and hydrophobic butyl chain .
- 2-[(4-Amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide: Key Difference: Cyclohexyl (aliphatic) instead of benzyl (aromatic). Activity: Benzothiazole moiety may confer fluorescence properties for imaging applications .
Analogs with Modified Acetamide Substituents
Nitro and Acetyl Groups
- 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide: Key Difference: 4-Nitrophenyl acetamide substituent. Properties: Higher melting point (272.9–273.9°C) due to nitro group’s polarity . Activity: Nitro groups enhance oxidative stress modulation in antimicrobial assays .
Methyl and Ethyl Groups
- 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide: Key Difference: Methyl group on triazole and 2-methyl-5-nitrophenyl acetamide. Properties: Lower melting point (216.4–217.7°C) compared to ethyl analogs .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide, and how can purity be ensured?
- Methodology :
- Synthesis : Utilize a multi-step approach starting with the condensation of 4-amino-5-benzyl-1,2,4-triazole-3-thiol with 2-ethylphenyl acetamide derivatives under reflux in anhydrous ethanol. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove byproducts .
- Characterization : Confirm purity using HPLC (>98%) and analytical techniques (¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry). Monitor reaction progress via TLC at each step .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, reflux, 12h | 65 | 92% |
| 2 | Column chromatography | 58 | 98% |
Q. How is the molecular structure of this compound validated, and what crystallographic parameters are relevant?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX-97. Key parameters: bond angles (C–S–N ≈ 105°), torsion angles (benzyl-triazole plane dihedral angle ~15°), and hydrogen bonding networks (N–H···O interactions) .
- Complementary Techniques : Compare experimental XRD data with DFT-optimized structures (B3LYP/6-31G* basis set) to validate geometry .
Q. What in vivo models are suitable for preliminary pharmacological evaluation of this compound?
- Methodology :
- Anti-inflammatory Testing : Use a formalin-induced rat paw edema model. Administer the compound orally (10–50 mg/kg) and measure edema volume reduction at 1–6 hours post-injection. Compare with indomethacin (10 mg/kg) as a positive control .
- Data Analysis : Apply ANOVA with Tukey’s post-hoc test (p < 0.05). Calculate % inhibition relative to controls.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents on the triazole (e.g., replace benzyl with furan-2-yl or cycloheptyl groups) and the acetamide moiety (e.g., vary alkyl/aryl groups). Assess impact on anti-exudative activity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) to predict binding affinities. Correlate docking scores (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values .
Q. What strategies address poor aqueous solubility during formulation for in vivo studies?
- Methodology :
- Co-solvent Systems : Use PEG-400/water (30:70) or cyclodextrin inclusion complexes (e.g., HP-β-CD). Characterize solubility enhancements via phase-solubility diagrams .
- Stability Testing : Monitor compound integrity under physiological pH (6.8–7.4) via UV-Vis spectroscopy (λmax = 270 nm) over 24 hours .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma concentration (LC-MS/MS) after oral administration to assess bioavailability (<40% may explain discrepancies). Adjust dosing regimens accordingly .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Test metabolite activity in secondary assays .
Q. What safety protocols are critical during handling and disposal of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
